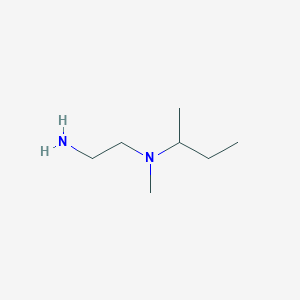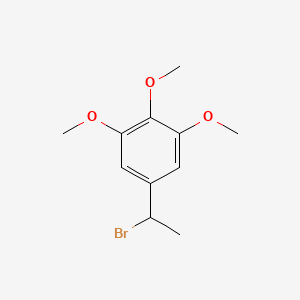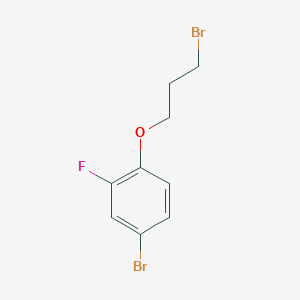
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene
Vue d'ensemble
Description
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene, or 4-BPPFB, is a synthetic organic compound of the halogenated benzene family. It is primarily used in laboratory experiments and research, and is gaining popularity in the scientific community due to its unique properties.
Applications De Recherche Scientifique
Lithium-Ion Batteries
4-Bromo-2-fluoromethoxybenzene, a compound related to 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene, was studied as a bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a polymer film on the electrode, preventing voltage rise during overcharging and enhancing thermal stability while not affecting normal cycle performance. This additive also lowers the flammability of the electrolyte, offering overcharge protection and fire retardancy (Zhang Qian-y, 2014).
Radiopharmaceuticals
1-Bromo-4-[18F]fluorobenzene, closely related to the compound , is crucial for 18F-arylation reactions in the production of radiopharmaceuticals. It was synthesized with high radiochemical yields for use in metallo-organic 4-[18F]fluorophenyl compounds and Pd-catalyzed coupling, highlighting its importance in medical diagnostics (J. Ermert et al., 2004).
Organic Synthesis
A study on the photofragmentation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene provided insights into the effects of fluorine substitution on the photodissociation mechanism. This research is relevant for understanding the reactivity and stability of similar fluorinated aromatic compounds in various chemical reactions (Xi-Bin Gu et al., 2001).
Green Chemistry
Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles demonstrated the preparation of fluorinated biphenyl derivatives, showcasing the compound's role in developing novel materials with potential applications in the pharmaceutical industry and as components of liquid crystalline media (Roghayeh Sadeghi Erami et al., 2017).
Chemical Education
The compound was used in a discovery-based Grignard experiment for second-year undergraduate organic chemistry courses, emphasizing its educational value in teaching chemoselectivity and reactivity principles (S. Hein et al., 2015).
Propriétés
IUPAC Name |
4-bromo-1-(3-bromopropoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNZOJQBCACMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)
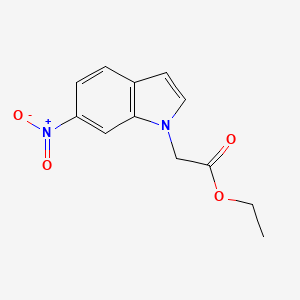
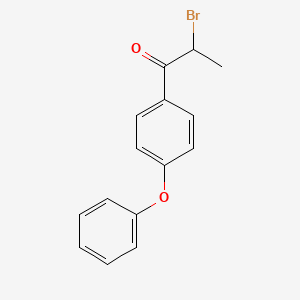
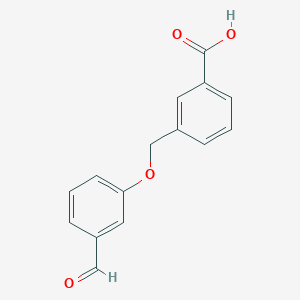
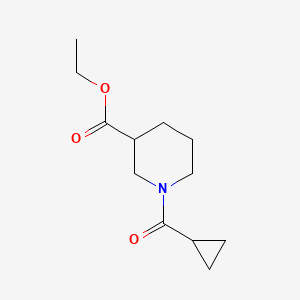
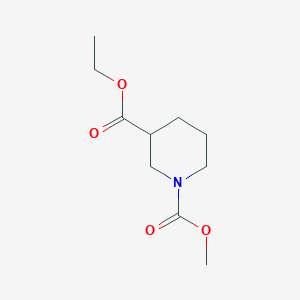
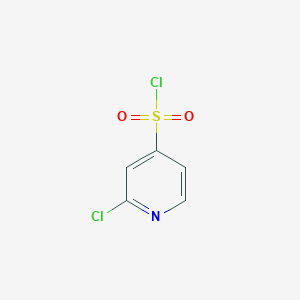



![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)
![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)
